molecular formula C16H16F3N3O2 B6522976 N-(4-(trifluoromethoxy)benzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide CAS No. 361393-66-0

N-(4-(trifluoromethoxy)benzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B6522976
CAS No.: 361393-66-0
M. Wt: 339.31 g/mol
InChI Key: ZZZQTUNLUMXFPA-UHFFFAOYSA-N
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Description

N-(4-(trifluoromethoxy)benzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is a compound that features a trifluoromethoxy group attached to a benzyl moiety, which is further connected to a tetrahydrobenzimidazole core

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(trifluoromethoxy)benzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(trifluoromethoxy)benzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-(trifluoromethoxy)benzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Biology: The compound may be used in biological assays to study its effects on various biological pathways.

    Materials Science: It can be incorporated into materials for electronic or optical applications due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(trifluoromethoxy)benzyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide is unique due to its combination of a trifluoromethoxy group and a tetrahydrobenzimidazole core. This combination imparts distinct chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

N-[[4-(trifluoromethoxy)phenyl]methyl]-4,5,6,7-tetrahydro-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O2/c17-16(18,19)24-12-4-1-10(2-5-12)8-20-15(23)11-3-6-13-14(7-11)22-9-21-13/h1-2,4-5,9,11H,3,6-8H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZZQTUNLUMXFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1C(=O)NCC3=CC=C(C=C3)OC(F)(F)F)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401124338
Record name 4,5,6,7-Tetrahydro-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-benzimidazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401124338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

361393-66-0
Record name 4,5,6,7-Tetrahydro-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-benzimidazole-6-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=361393-66-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5,6,7-Tetrahydro-N-[[4-(trifluoromethoxy)phenyl]methyl]-1H-benzimidazole-6-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401124338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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